molecular formula C17H18ClNO4S B4609933 N-[3-(2-chlorophenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[3-(2-chlorophenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B4609933
M. Wt: 367.8 g/mol
InChI Key: LDXBSVQKPCCQRT-UHFFFAOYSA-N
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Description

N-[3-(2-chlorophenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C17H18ClNO4S and its molecular weight is 367.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0645069 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Thermodynamic Analysis Research has extensively studied the molecular interactions and thermodynamic properties of sulfonamides. For instance, Perlovich et al. (2008) investigated the crystal structures, sublimation, solubility, solvation, and distribution of several sulfonamides, providing insights into their molecular interactions in crystals and solutions. The study detailed the thermodynamic functions of these processes, revealing the forces driving the transfer of molecules from water to non-polar solvents like n-octanol, which could be foundational for understanding similar sulfonamide derivatives (Perlovich et al., 2008).

Synthesis and Evaluation of Derivatives for Biological Activities Another significant area of application is the synthesis of derivatives and their evaluation for potential biological activities. For example, studies have synthesized sulfonamide derivatives and assessed their antiviral, antibacterial, and antitumor activities. These compounds have shown promise in preliminary bioassay tests against various pathogens and cancer cell lines, indicating their potential as therapeutic agents. Notably, compounds synthesized from chlorobenzoic acid demonstrated anti-tobacco mosaic virus activity, and other derivatives exhibited in vitro antitumor activity against human tumor cell lines (Chen et al., 2010).

Structural Characterization and Drug Development Further, the structural characterization of these compounds, including their crystal structure analysis, provides a basis for understanding their interactions and stability, which is crucial for drug development. The ability to modify structural elements and observe the effects on biological activity is a cornerstone of medicinal chemistry, as demonstrated in the synthesis and biological evaluation of novel benzenesulfonamide derivatives (Siddiqui et al., 2008).

Catalytic Applications and Chemical Synthesis Additionally, sulfonamides' roles in catalysis and synthetic chemistry have been explored, highlighting their versatility and utility in creating complex molecules. For instance, innovative methods for the synthesis of sulfonamides catalyzed by nano-Ru/Fe(3)O(4) have been developed, showcasing environmentally benign and efficient processes for creating carbon-nitrogen bonds (Shi et al., 2009).

Properties

IUPAC Name

N-[3-(2-chlorophenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c18-15-6-2-1-4-13(15)5-3-9-19-24(20,21)14-7-8-16-17(12-14)23-11-10-22-16/h1-2,4,6-8,12,19H,3,5,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXBSVQKPCCQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2-chlorophenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-[3-(2-chlorophenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-[3-(2-chlorophenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-[3-(2-chlorophenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-[3-(2-chlorophenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-[3-(2-chlorophenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.